Androgen Receptor Antagonism in Prostate Cancer Models
The 3-(4-fluorophenyl) derivative exhibits potent androgen receptor (AR) antagonist activity, a property not consistently demonstrated by other analogs. A derivative (compound 10e) based on this scaffold showed an IC50 of 18 µM against the LNCaP prostate cancer cell line and a 46% downregulation of prostate-specific antigen (PSA), a key AR target gene [1]. In contrast, the 3-phenyl-1H-pyrazole-5-carboxylic acid scaffold is associated with AR antagonists, but its derivatives are reported to have 'efficiencies not good enough and need to be improved,' indicating a performance gap relative to the fluorinated version [2].
| Evidence Dimension | Antiproliferative activity and AR target gene downregulation |
|---|---|
| Target Compound Data | IC50 = 18 µM (LNCaP cells); 46% PSA downregulation |
| Comparator Or Baseline | 3-phenyl-1H-pyrazole-5-carboxylic acid derivatives (Class-level comparator) |
| Quantified Difference | Target compound shows quantifiable activity; comparator class reported as having suboptimal efficiency [2] |
| Conditions | LNCaP human prostate cancer cell line; PSA assay in LNCaP cells |
Why This Matters
This evidence demonstrates a validated, quantifiable biological activity in a therapeutically relevant model, justifying its selection over the non-fluorinated phenyl analog for AR-targeted research.
- [1] Guo G, Liu J, Wang G, Zhang D, Lu J, Zhao G. Synthesis and biological evaluation of 3-(4-fluorophenyl)-1H-pyrazole derivatives as androgen receptor antagonists. Anti-Cancer Drugs. 2016;27(4):278-285. View Source
- [2] Structure-activity relationship analysis of 3-phenylpyrazole derivatives as androgen receptor antagonists. Journal of Biomolecular Structure and Dynamics. 2020. View Source
